molecular formula C11H9BrN2O4 B13138685 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate

Cat. No.: B13138685
M. Wt: 313.10 g/mol
InChI Key: DQALKILQBXLIDS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidinone ring and a bromopyridine moiety, making it a versatile reagent in organic synthesis and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 5-bromopyridine-3-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pyridine ring acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to modify other molecules, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is unique due to its combination of a pyrrolidinone ring and a bromopyridine moiety, which imparts distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable reagent in both research and industrial settings .

Properties

Molecular Formula

C11H9BrN2O4

Molecular Weight

313.10 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(5-bromopyridin-3-yl)acetate

InChI

InChI=1S/C11H9BrN2O4/c12-8-3-7(5-13-6-8)4-11(17)18-14-9(15)1-2-10(14)16/h3,5-6H,1-2,4H2

InChI Key

DQALKILQBXLIDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=CN=C2)Br

Origin of Product

United States

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